1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine is a chemical compound with significant relevance in medicinal chemistry and materials science. Its molecular structure features a piperazine ring substituted with a 2-chloro-6-nitrophenyl group and a methyl group at the fourth position of the piperazine. This compound is being explored for its potential therapeutic applications, particularly in the treatment of certain cancers and bacterial infections.
The synthesis of 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine typically involves a nucleophilic substitution reaction. The primary method includes the reaction of 2-chloro-6-nitroaniline with 4-methylpiperazine.
The molecular formula for 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine is C11H14ClN3O2, with a molecular weight of approximately 255.702 g/mol. The compound contains:
The InChI Key for this compound is SKTYGQGYDUZEPT-UHFFFAOYSA-N, which provides a unique identifier for chemical substances. The SMILES representation is CN1CCN(CC1)C2=C(C=CC=C2Cl)N+[O-] .
1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine can undergo several types of chemical reactions:
Common reagents include:
The mechanism of action for 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine involves its interaction with biological targets. In medicinal contexts, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that disrupt cellular functions, contributing to its potential anticancer activity .
Key properties include:
Spectroscopic data includes:
1-(2-Chloro-6-nitrophenyl)-4-methylpiperazine has various scientific applications:
The compound is systematically named as 1-(2-chloro-6-nitrophenyl)-4-methylpiperazine according to IUPAC conventions. This nomenclature specifies:
The molecular formula C₁₁H₁₄ClN₃O₂ was confirmed through high-resolution mass spectrometry and elemental analysis. This composition accounts for:
Table 1: Physicochemical Properties
Property | Value | Method/Reference |
---|---|---|
Molecular weight | 255.702 g/mol | Calculated from formula |
Exact mass | 255.0775 Da | Mass spectrometry [6] |
Density | 1.268–1.269 g/cm³ | Computational prediction [4] [6] |
Boiling point | 386.7°C at 760 mmHg | Estimated [6] |
Flash point | 187.7°C | Estimated [6] |
The molecular weight of 255.702 g/mol is consistent across experimental and computational studies, with minor variations (±0.05 g/mol) attributed to isotopic distributions [4] [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra (recorded in DMSO-d₆) reveal key structural features:
Table 2: Key NMR Assignments
Nucleus | Chemical Shift (δ, ppm) | Assignment |
---|---|---|
¹H | 2.30 (s, 3H) | N–CH₃ methyl protons |
¹H | 2.50–2.70 (m, 4H) | Piperazine CH₂–N(CH₃) |
¹H | 3.40–3.60 (m, 4H) | Piperazine N–CH₂–C₆H₃ |
¹H | 7.50 (t, 1H) | Phenyl H⁴ |
¹H | 7.80 (d, 1H) | Phenyl H³ |
¹H | 8.10 (d, 1H) | Phenyl H⁵ |
¹³C | 46.2 | N–CH₃ carbon |
¹³C | 52.8, 54.6 | Piperazine CH₂ carbons |
¹³C | 125.0–148.0 | Phenyl carbons |
¹³C | 154.5 | C–N (piperazine attachment) |
The downfield shift of phenyl H³ and H⁵ (δ 7.80–8.10) confirms electron withdrawal by chlorine and nitro groups. Piperazine methylene protons diastereotopically split due to restricted rotation .
Infrared (IR) Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹):
The absence of N–H stretches (3,300–3,500 cm⁻¹) confirms tertiary amine character .
UV-Vis Spectroscopy
In methanol:
X-ray diffraction studies reveal:
Table 3: Key Crystallographic Parameters
Parameter | Value |
---|---|
Bond length (C–Nₚᵢₚ) | 1.347 Å |
Bond length (N–NO₂) | 1.220 Å |
Bond angle (Cl–C–C) | 119.5° |
Torsion angle (N–C–C–N) | -58.3° |
The nitro group deviates from coplanarity with the phenyl ring (15° twist) due to steric clash with ortho-chlorine [4] [6].
Electrostatic Potential (ESP) Mapping
Density Functional Theory (DFT) at B3LYP/6-311G(d,p) level shows:
Frontier Molecular Orbitals
Molecular Docking Simulations
Docking into tyrosinase (PDB: 2Y9X) reveals:
Table 4: Summary of Computational Parameters
Parameter | Value | Significance |
---|---|---|
HOMO-LUMO gap | 3.33 eV | Moderate reactivity |
Dipole moment | 5.12 Debye | Polar molecule |
LogP | 1.4 | Moderate lipophilicity |
Polar surface area | 45.8 Ų | Membrane permeability |
These computational insights predict bioactivity and guide structural optimization for applications like enzyme inhibition [8].
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